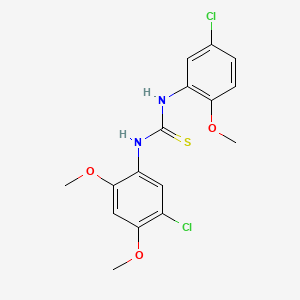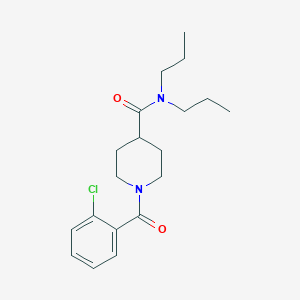![molecular formula C14H13BrClN3O3S2 B4630050 2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)
2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of appropriate sulfonyl chlorides with hydrazine, followed by condensation with various aldehydes or isothiocyanates. For example, Barbuceanu et al. (2014) described the synthesis of new hydrazinecarbothioamides by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, leading to compounds with significant antioxidant activity (Barbuceanu et al., 2014).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. The structural analysis reveals information about the bonding and configuration of the molecules. For instance, Sivajeyanthi et al. (2017) performed a crystal structure analysis on a related compound, providing insights into its stabilization through various hydrogen bonding interactions (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives participate in various chemical reactions, leading to the synthesis of novel compounds with potential biological and pharmaceutical applications. These reactions often involve cyclization, alkylation, and sulfonation processes. For example, Tarai and Baruah (2018) discussed the synthesis of complexes with hydrazinecarbothioamide and their propensity for catalytic cyclization, highlighting the chemical versatility of these compounds (Tarai & Baruah, 2018).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties are typically investigated using spectroscopic and crystallographic methods, providing valuable data for the compound's formulation and application.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of hydrazinecarbothioamide derivatives. Studies often focus on their antioxidative, antimicrobial, and antineoplastic activities, demonstrating their significance in medicinal chemistry. For instance, Aly et al. (2021) explored the antihyperglycemic activity of synthesized sulfonylalkylthiosemicarbazide, indicating the therapeutic potential of these compounds (Aly et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Benzene sulfonamide derivatives, closely related to the specified compound, have shown promising results as anticancer agents. In a study, derivatives synthesized from reacting aldehydes thio-semi-carbazones with benzene sulphonyl chloride exhibited potent anticancer effects against MCF-7 breast carcinoma cell lines. These findings suggest that compounds within this class, including derivatives of "2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide," could potentially serve as effective anticancer agents (H. Mohamed et al., 2022).
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of various sulfonamide derivatives. For instance, novel Schiff bases containing 2,4-disubstituted thiazole rings showed significant antimicrobial activity, indicating the broader antimicrobial efficacy of sulfonamide-based compounds, including "2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide" and its derivatives (S. Bharti et al., 2010).
Antioxidant Activities
Sulfonamide derivatives have also been explored for their antioxidant properties. A study on novel thiosemicarbazones revealed these compounds exhibit excellent antioxidant activity, showcasing the potential of "2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide" derivatives in combating oxidative stress-related diseases (A. Karaküçük-İyidoğan et al., 2014).
Antihyperglycemic Activities
Furthermore, hydrazinecarbothioamide derivatives with a phenylsulfonyl group have been synthesized and evaluated for their antihyperglycemic activity. These compounds demonstrated significant blood glucose level reductions in diabetic mice models, hinting at the potential of sulfonamide derivatives in diabetes treatment (A. Aly et al., 2021).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)sulfonylamino]-3-(5-chloro-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3S2/c1-22-13-7-4-10(16)8-12(13)17-14(23)18-19-24(20,21)11-5-2-9(15)3-6-11/h2-8,19H,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJPWBQPFPHWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-fluorobenzyl)-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B4629977.png)
![4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4629984.png)
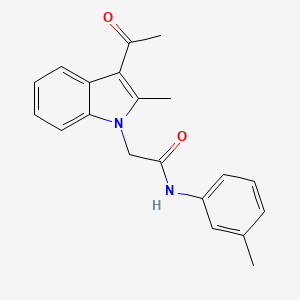
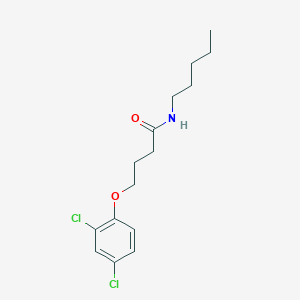
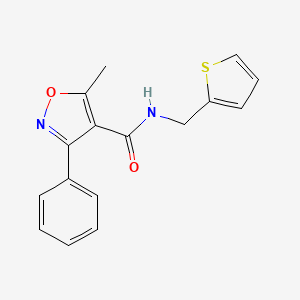
![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)
![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)
![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)
